N7-[(2-Hydroxyethoxy)methyl)guanine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N7-[(2-Hydroxyethoxy)methyl)guanine-d4 is a deuterated analogue of N7-[(2-Hydroxyethoxy)methyl)guanine. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its high purity and is often utilized as a biochemical for proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 involves the incorporation of deuterium atoms into the molecular structure of N7-[(2-Hydroxyethoxy)methyl)guanine. This process typically requires the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve controlled temperatures and specific catalysts to ensure the incorporation of deuterium atoms at the correct positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
N7-[(2-Hydroxyethoxy)methyl)guanine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms from the compound.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms from the compound.
Substitution: This reaction involves the replacement of one functional group with another within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N7-[(2-Hydroxyethoxy)methyl)guanine-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: It serves as a labeled analogue for studying the metabolism and pharmacokinetics of antiviral drugs like acyclovir.
Industry: The compound is used in the development of new pharmaceuticals and as a quality control standard in the production of antiviral drugs
Mechanism of Action
The mechanism of action of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 involves its incorporation into biological systems where it can mimic the behavior of its non-deuterated counterpart. The deuterium atoms provide a unique labeling that allows researchers to track the compound’s interactions and transformations within biological pathways. This labeling is particularly useful in studying metabolic pathways and drug metabolism.
Comparison with Similar Compounds
Similar Compounds
N7-[(2-Hydroxyethoxy)methyl)guanine: The non-deuterated analogue of N7-[(2-Hydroxyethoxy)methyl)guanine-d4.
Acyclovir: An antiviral drug that shares structural similarities with this compound.
Ganciclovir: Another antiviral drug with a similar mechanism of action .
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, making it a valuable tool in scientific research .
Properties
CAS No. |
1794787-59-9 |
---|---|
Molecular Formula |
C8H11N5O3 |
Molecular Weight |
229.232 |
IUPAC Name |
2-amino-7-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-3H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2 |
InChI Key |
ZEJSSOYUBQMVHC-LNLMKGTHSA-N |
SMILES |
C1=NC2=C(N1COCCO)C(=O)N=C(N2)N |
Synonyms |
2-Amino-1,7-dihydro-7-[(2-hydroxyethoxy-d4)methyl]-6H-purin-6-one; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.